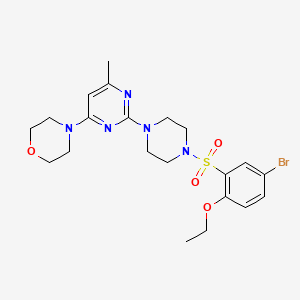

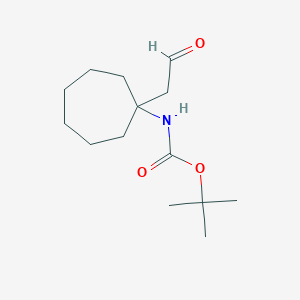

![molecular formula C13H11N3O2 B2595143 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine CAS No. 344277-36-7](/img/structure/B2595143.png)

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine

説明

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The structure of pyrazole derivatives can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Donor-acceptor-dyes with extended conjugation, such as D–π–A–π–D type, are actively investigated for use in near-infrared (NIR) OLEDs. The synthesized compound, 4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), falls into this category. Researchers have explored its luminescent properties and suitability for OLEDs .

Dye-Sensitized Solar Cells (DSSCs)

The ultrahigh electron-deficient building block [1,2,5]thiadiazolo[3,4-d]pyridazine plays a crucial role in DSSCs. Incorporating this compound into D–A–D luminophores can enhance solar cell efficiency .

Low-Bandgap Conjugated Polymers

The pyridazine ring in [1,2,5]thiadiazolo[3,4-d]pyridazine contributes to low-bandgap conjugated polymers. These materials find applications in organic electronics, including field-effect transistors and photovoltaic devices .

Drug Discovery

The pyridazine heterocycle, which is part of this compound, possesses unique physicochemical properties. Its weak basicity, high dipole moment, and dual hydrogen-bonding capacity make it relevant in drug-target interactions .

Optical Communication

Materials emitting in the NIR region are crucial for optical communication. The narrow energy gap of [1,2,5]thiadiazolo[3,4-d]pyridazine-based compounds makes them suitable for this purpose .

Night Vision Devices and Sensors

The compound’s properties also make it valuable for night vision devices and sensors, where sensitivity in the NIR range is essential .

作用機序

Target of Action

The primary target of the compound 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important enzymes in acetylcholine hydrolysis . Acetylcholine deficiency is significant in the development of disease symptoms such as Alzheimer’s disease .

Mode of Action

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition increases acetylcholine levels, which is beneficial in conditions where acetylcholine deficiency is a problem, such as Alzheimer’s disease .

Biochemical Pathways

The action of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine affects the cholinergic transmission pathway. By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, thereby increasing the levels of this neurotransmitter . This can have downstream effects on cognitive functions, which are impaired in conditions like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially improve cognitive functions in conditions where acetylcholine levels are deficient .

Safety and Hazards

将来の方向性

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the development of new pyrazole derivatives could be a promising direction for future research .

特性

IUPAC Name |

4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOMGFGVJPNCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325662 | |

| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

344277-36-7 | |

| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)

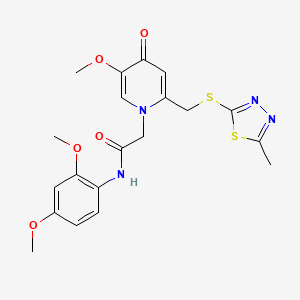

![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)

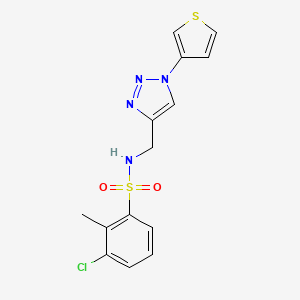

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)

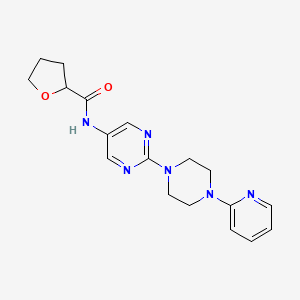

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595070.png)

![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)